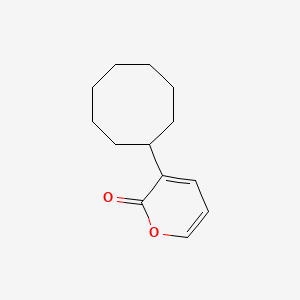

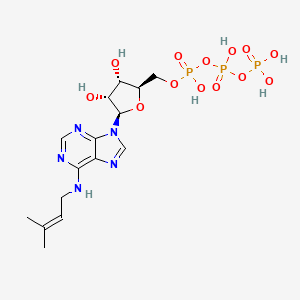

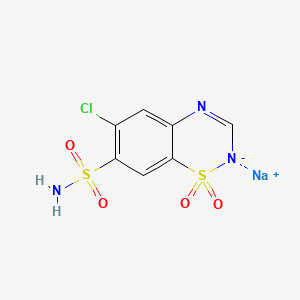

![molecular formula HO10P3-4 B1260096 [Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)

[Hydroxy(phosphonatooxy)phosphoryl] phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triphosphate(4-) is a triphosphate ion. It is a conjugate base of a triphosphate(3-). It is a conjugate acid of a triphosphate(5-).

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Biological Applications

Hydroxy bisphosphonates, a category that includes hydroxy(phosphonatooxy)phosphoryl phosphate, have been shown to be effective in the prevention of bone loss, especially in osteoporotic disease. Their synthesis involves various substitutions on the carbon atom connected to phosphorus, leading to distinct physical, chemical, biological, therapeutic, and toxicological characteristics. These compounds find wide applications in pharmaceutical and agriculture sectors (Kaboudin et al., 2022).

Stability and Biological Activity

Phosphonates and their derivatives, like hydroxy(phosphonatooxy)phosphoryl phosphate, are noted for their stability compared to natural phosphates. They are resistant to hydrolysis by enzymes that cleave phosphate, making them useful in metabolic regulation, enzyme inhibition studies, and potential drug development for various metabolic disorders (Orsini et al., 2010).

Applications in Material Science

Certain phosphorus polymers and oligomers, including those with hydroxyphosphonate groups, are commercially utilized as flame retardants. They are incorporated into polyurethanes, textile fibers, and circuit boards to enhance flame retardancy. Additionally, these compounds have applications in scale inhibition, coating photolithographic plates, and in the medical field for binding calcium in the gastrointestinal tract (Weil, 2010).

Medical Imaging and Diagnostic Uses

Hydroxyethylidene phosphonate, a similar compound, has been investigated as a promising bone imaging agent when tagged with 99mTc. This application highlights the potential of hydroxy(phosphonatooxy)phosphoryl phosphate in medical imaging and diagnostics (Castronovo & Callahan, 1972).

Phosphonic Acid in Various Applications

Phosphonic acid, closely related to hydroxy(phosphonatooxy)phosphoryl phosphate, is used in bioactive properties (like drugs and pro-drugs), bone targeting, supramolecular or hybrid materials, surface functionalization, analytical purposes, and as phosphoantigens. This versatility covers a wide range of research fields, demonstrating the significance of hydroxy(phosphonatooxy)phosphoryl phosphate in similar applications (Sevrain et al., 2017).

Enzymatic Reactions and Metabolic Processes

Enzymes like phosphite dehydrogenase catalyze reactions involving phosphonates, converting them to phosphate. These enzymes and their mechanisms provide insights into how hydroxy(phosphonatooxy)phosphoryl phosphate might interact in biological systems (Relyea & van der Donk, 2005).

Eigenschaften

Produktname |

[Hydroxy(phosphonatooxy)phosphoryl] phosphate |

|---|---|

Molekularformel |

HO10P3-4 |

Molekulargewicht |

253.92 g/mol |

IUPAC-Name |

[hydroxy(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-4 |

InChI-Schlüssel |

UNXRWKVEANCORM-UHFFFAOYSA-J |

Kanonische SMILES |

OP(=O)(OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

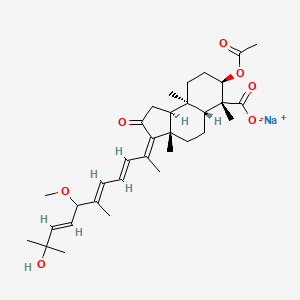

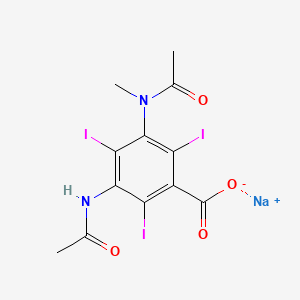

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)

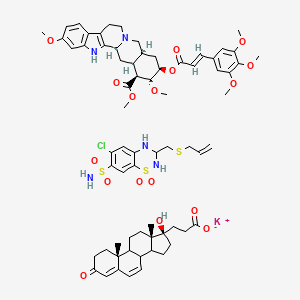

![(5S,6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1260025.png)

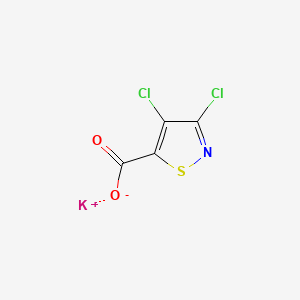

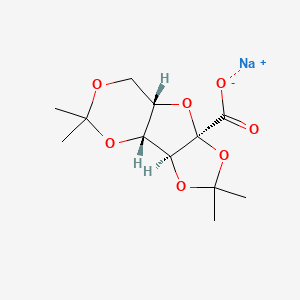

![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)

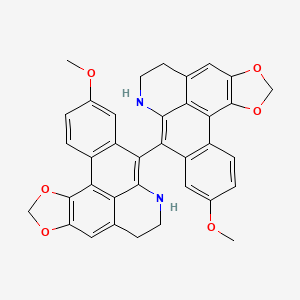

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)